molecular formula C8H9N3O B12819421 3-Methoxy-1H-indazol-4-amine

3-Methoxy-1H-indazol-4-amine

Cat. No.: B12819421
M. Wt: 163.18 g/mol
InChI Key: OUPBZBGRQZKSKJ-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methoxy group at the 3-position and an amino group at the 4-position of the indazole ring makes this compound particularly interesting for research and development in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1H-indazol-4-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring .

Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. This reaction can be carried out under mild conditions and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, hydrazines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-1H-indazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1H-indazol-4-amine is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block for the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-methoxy-1H-indazol-4-amine

InChI

InChI=1S/C8H9N3O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

OUPBZBGRQZKSKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=CC=CC(=C21)N

Origin of Product

United States

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